![molecular formula C12H12O2 B13037097 Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)
Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde is a spirocyclic compound characterized by a unique structure where a chromane ring is fused to a cyclopropane ring at a single carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Corey–Chaykovsky reaction, where a carbonyl compound reacts with a sulfur ylide to form the cyclopropane ring . Another approach involves the photochemical [1+2] cycloaddition of olefins with carbenes .
Industrial Production Methods
These methods often involve optimizing reaction conditions to achieve high yields and purity, using techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid.
Reduction: Spiro[chromane-4,1’-cyclopropane]-7-methanol.
Substitution: Various substituted spirocyclic derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal, antibacterial, and antiviral properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of new materials with unique mechanical and optical properties.
Mecanismo De Acción
The mechanism of action of spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde involves its interaction with specific molecular targets. For example, its potential as an enzyme inhibitor is due to its ability to bind to the active site of enzymes, thereby blocking substrate access. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spirooxindoles: Widely studied for their medicinal properties, including anticancer and antimicrobial activities.
Spiropyrans: Noted for their photochromic properties and applications in optical materials.
Uniqueness
Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its combination of a chromane ring with a cyclopropane ring provides a versatile scaffold for the development of new compounds with diverse applications .
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-carbaldehyde |
InChI |
InChI=1S/C12H12O2/c13-8-9-1-2-10-11(7-9)14-6-5-12(10)3-4-12/h1-2,7-8H,3-6H2 |
Clave InChI |
SWKIEQJILKGTLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCOC3=C2C=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
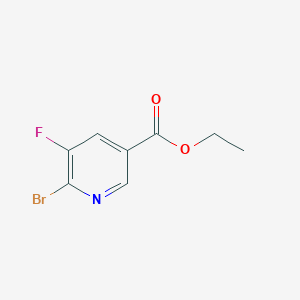

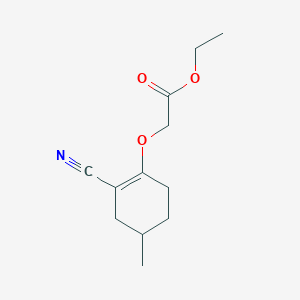

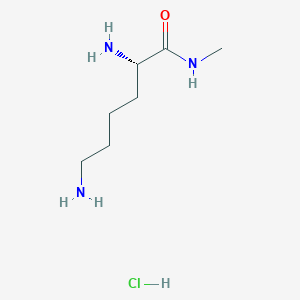
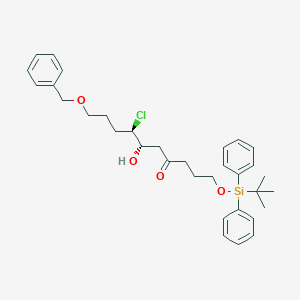
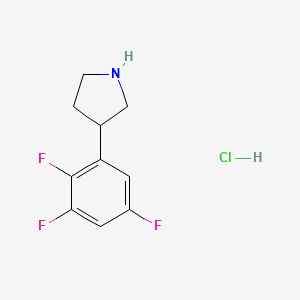
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)

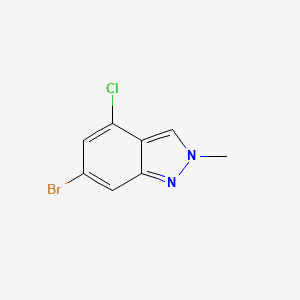
![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)

